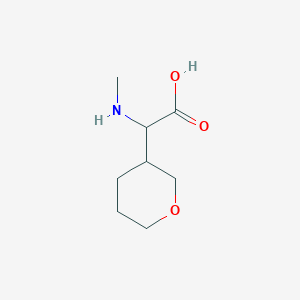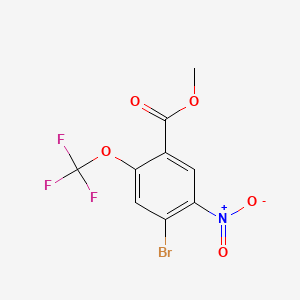
2-Cyclopropyl-2-methanesulfonylaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2-methanesulfonylacetic acid is an organic compound characterized by a cyclopropyl group attached to a methanesulfonylacetic acid moiety. This compound is known for its unique structural features, which include a highly strained cyclopropane ring and a sulfonyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methanesulfonylacetic acid typically involves the following steps:
Formation of Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of alkenes with carbenes or carbenoids.
Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced through the reaction of the cyclopropyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 2-Cyclopropyl-2-methanesulfonylacetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-2-methanesulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-2-methanesulfonylacetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-2-methanesulfonylacetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylacetic acid: Similar in structure but lacks the methanesulfonyl group.
Methanesulfonylacetic acid: Similar in structure but lacks the cyclopropyl group.
Uniqueness
2-Cyclopropyl-2-methanesulfonylacetic acid is unique due to the presence of both the cyclopropyl and methanesulfonyl groups, which confer distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C6H10O4S |
|---|---|
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
2-cyclopropyl-2-methylsulfonylacetic acid |
InChI |
InChI=1S/C6H10O4S/c1-11(9,10)5(6(7)8)4-2-3-4/h4-5H,2-3H2,1H3,(H,7,8) |
Clave InChI |
ULYOAUQEKKBNJJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(C1CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride](/img/structure/B13511882.png)
![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B13511890.png)




![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylicacid](/img/structure/B13511930.png)




![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B13511950.png)


